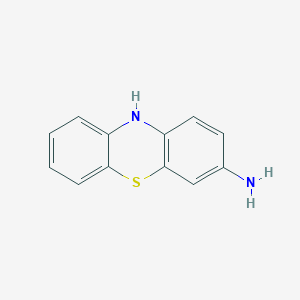

3-Aminophenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Aminophenothiazine is a useful research compound. Its molecular formula is C12H10N2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Aminophenothiazine derivatives have been synthesized and evaluated for their pharmacological properties. The following applications are noteworthy:

Anticancer Activity

Research has shown that phenothiazine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain hybrids of phenothiazine showed enhanced efficacy against stomach (MGC-803), esophageal (EC-109), prostate (PC-3), breast (MCF-7), and hepatocellular (HepG-2) cancer cells. The most potent derivatives had IC50 values ranging from 0.5 to 9.6 µM, outperforming standard treatments like 5-fluorouracil in some cases .

| Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

|---|---|---|---|

| MGC-803 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

| EC-109 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

| PC-3 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

| MCF-7 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

| HepG-2 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

The mechanism of action includes the induction of apoptosis through the modulation of apoptotic proteins, such as increased expression of Bad and Bax, and decreased expression of Bcl-2 .

Neuroprotective Effects

This compound has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease. Its derivatives have shown promise as reversible inhibitors of butyrylcholinesterase, which is crucial for maintaining cholinergic function in the brain . The ability to inhibit amyloid aggregation and chelate copper ions further supports its potential therapeutic role in neurodegeneration .

Case Studies

Several studies have documented the efficacy of phenothiazine derivatives in clinical settings:

Case Study: Anticancer Efficacy

A recent study evaluated a series of phenothiazine hybrids in a xenograft model using severe combined immunodeficiency mice, demonstrating significant tumor growth inhibition compared to controls . The study highlighted the importance of specific substituents on the phenyl ring that enhance anticancer activity.

Case Study: Alzheimer’s Disease

Research involving animal models has shown that certain derivatives of this compound can improve cognitive functions by modulating cholinergic pathways and reducing amyloid plaque formation . These findings suggest a multifaceted approach to treating Alzheimer's disease through the dual targeting of cholinesterase inhibition and amyloid pathology.

Propriétés

Formule moléculaire |

C12H10N2S |

|---|---|

Poids moléculaire |

214.29 g/mol |

Nom IUPAC |

10H-phenothiazin-3-amine |

InChI |

InChI=1S/C12H10N2S/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2 |

Clé InChI |

MIAQOBQBLCUGNT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.